Cas no 2228526-94-9 (2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine)
2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine
- 2228526-94-9
- EN300-1746811
- 2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine
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- Inchi: 1S/C11H22FN/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h8-11H,3-7,13H2,1-2H3
- InChI Key: IISGEBWXPXRCDB-UHFFFAOYSA-N
- SMILES: FC(CN)C1CCC(C(C)C)CC1
Computed Properties
- Exact Mass: 187.173627868g/mol
- Monoisotopic Mass: 187.173627868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26Ų
2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746811-0.05g |
2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine |
2228526-94-9 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1746811-0.1g |
2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine |
2228526-94-9 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1746811-0.25g |
2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine |
2228526-94-9 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1746811-0.5g |
2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine |
2228526-94-9 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1746811-1.0g |
2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine |
2228526-94-9 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1746811-2.5g |
2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine |
2228526-94-9 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1746811-5.0g |
2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine |
2228526-94-9 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1746811-10.0g |
2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine |
2228526-94-9 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1746811-1g |
2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine |
2228526-94-9 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1746811-5g |
2-fluoro-2-[4-(propan-2-yl)cyclohexyl]ethan-1-amine |
2228526-94-9 | 5g |
$3977.0 | 2023-09-20 |
2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine
Professional Introduction to Compound with CAS No. 2228526-94-9 and Product Name: 2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine
The compound with the CAS number 2228526-94-9 and the product name 2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The presence of a fluoro group and a propan-2-yl substituent in its molecular framework contributes to its distinct chemical behavior, making it a valuable candidate for further exploration.
In the realm of modern pharmaceutical research, the incorporation of fluorine atoms into organic molecules has become increasingly prevalent. Fluorinated compounds often exhibit enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles, which are critical factors in the design of novel therapeutics. The fluoro group in 2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine is strategically positioned to influence these properties, potentially enhancing the compound's efficacy and selectivity in biological systems.
The propan-2-yl substituent further contributes to the compound's complexity and functionality. This alkyl group can interact with biological targets in multiple ways, influencing both the compound's solubility and its binding affinity. The cyclohexyl ring provides additional steric hindrance, which can be crucial for optimizing interactions with specific enzymes or receptors. The combination of these structural elements makes 2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine a promising scaffold for developing new pharmaceutical agents.
Recent studies have highlighted the importance of fluorinated amines in medicinal chemistry. Amines are fundamental moieties in many bioactive molecules, serving as key pharmacophores that interact with biological targets. The introduction of a fluoro group adjacent to an amine can modulate its electronic properties, leading to improved binding interactions. Furthermore, the presence of a secondary amine in 2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine suggests potential for diverse functionalization, allowing for further derivatization to tailor its pharmacological properties.
The synthesis of 2-fluoro-2-4-(propan-2-yl)cyclohexylethan-1-amine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The process likely begins with the preparation of key intermediates such as fluorinated cyclohexanes and propanol derivatives, which are then coupled through condensation or alkylation reactions. The precise control over reaction conditions is essential to achieve high yields and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications.
One of the most compelling aspects of this compound is its potential therapeutic applications. While specific details regarding its use remain under investigation, preliminary studies suggest that it may exhibit activity against various biological targets. For instance, fluorinated amines have been explored as intermediates in the development of antiviral and anticancer agents due to their ability to enhance drug-target interactions. The structural features of 2-fluoro-2-4-(propan-2-y)cyclohexylethanamino position it as a candidate for such applications, although further research is needed to fully elucidate its mechanism of action.
The role of computational chemistry in understanding and optimizing compounds like 2-fluoro-bis(4-propylcyclohexyl)ethylamine cannot be overstated. Advanced computational methods allow researchers to predict molecular properties, simulate interactions with biological targets, and design optimized analogs with enhanced potency and selectivity. These tools are particularly valuable in early-stage drug discovery, where rapid screening and evaluation of numerous compounds are essential.
In conclusion, 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) 2228530 (CAS No.) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a subject of intense interest among researchers. As our understanding of fluorinated compounds continues to evolve, compounds like this are poised to play a crucial role in the development of next-generation therapeutics.
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